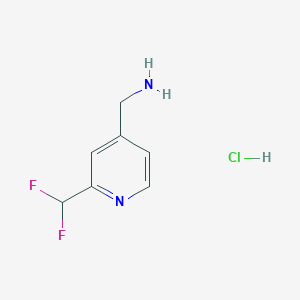![molecular formula C17H15BN2O B1403828 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-56-1](/img/structure/B1403828.png)
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a useful research compound. Its molecular formula is C17H15BN2O and its molecular weight is 274.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Field-Effect Transistors (OFETs) Application
- Synthesis and Characterization for OFETs : Compounds related to 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been synthesized and characterized for their application in Organic Field-Effect Transistors (OFETs). These compounds demonstrated increased charge carrier mobility upon annealing treatment, optimizing the organic active layer (Lu, Bolag, Nishida, & Yamashita, 2010).
Antimicrobial Activity
- QSAR Studies and Antimicrobial Activity : A quantitative structure-activity relationship (QSAR) study on 2-substituted variants of the compound revealed that the steric factor majorly influences their antimicrobial potency. Bulkier groups at certain positions were found to enhance antimicrobial activity (Madhuritha, Kumar, Parthasarathy, & Uma, 2004).
Fluorescent Probes in Metal Detection
- Application as Fluorescent Probes : NBN-embedded polymers, closely related to the target compound, have been synthesized and investigated for their potential as fluorescent sensors. They exhibit excellent selectivity and sensitivity in detecting Fe3+ and Cr3+ ions, suggesting their application in metal ion detection (Li, Sheng, Sun, Wan, Liu, Qian, & Chen, 2022).
Structural Analysis
- Crystal Structure Analysis : Studies on compounds similar to 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have provided insights into their crystal structure, demonstrating how intermolecular interactions form two-dimensional networks. This knowledge is essential for understanding the material's physical and chemical properties (Akerman, Robinson, & Slabber, 2011).
Corrosion Inhibition
- Use in Corrosion Inhibition : Quinoxaline derivatives, closely related to the target compound, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their significant inhibition efficiency and mixed type inhibition make them valuable in corrosion protection (Saraswat & Yadav, 2020).
Mechanism of Action
Target of Action
It’s known that 1,2-benzazaborines, a class of compounds to which this molecule belongs, often exhibit better bioactivity than their all-carbon equivalents, probably because the nh groups of the 1,2-benzazaborines can act as hydrogen-bond donors for better binding to proteins .
Mode of Action
It’s noted that the identity of 1,2-benzazaborine plays an essential role in the rate-determining step and catalyst resting state . This suggests that the compound may interact with its targets through a mechanism involving rate-determining steps.
Biochemical Pathways
It’s known that 1,2-benzazaborines have attracted considerable interest as naphthalene replacements . Naphthalene is a ubiquitous pharmacophore present in many bioactive molecules with anticancer, anti-inflammatory, antimicrobial, and antiviral activities . Therefore, it’s plausible that this compound could affect similar biochemical pathways as naphthalene.
Pharmacokinetics
It’s known that bioisosteric replacement, such as replacing naphthalene with 1,2-benzazaborines, can improve the physicochemical properties of lead molecules . This suggests that the compound could have favorable ADME properties.
Result of Action
The introduction of three-dimensional elements into flat molecules often acts to improve biological activities and physical properties . Therefore, it’s plausible that this compound could have enhanced biological activities compared to its all-carbon equivalents.
Action Environment
It’s known that the compound is solid at 20°c and should be stored long-term in a cool, dry place . This suggests that temperature and humidity could influence the compound’s stability.
Biochemical Analysis
Biochemical Properties
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and influence the overall biochemical reaction .
Cellular Effects
The effects of 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in stress responses and metabolic regulation, thereby affecting the overall cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have indicated that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and stress response. At higher doses, toxic or adverse effects may be observed, including cellular damage and impaired metabolic function .
Metabolic Pathways
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels. These interactions can lead to alterations in the metabolic pathways, affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2O/c1-21-14-8-4-7-13(11-14)18-19-15-9-2-5-12-6-3-10-16(20-18)17(12)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWSJBNQJNULIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158922 | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-56-1 | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



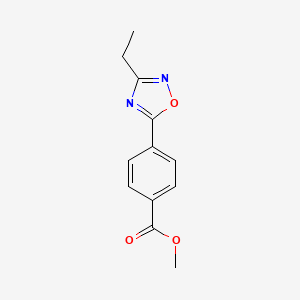
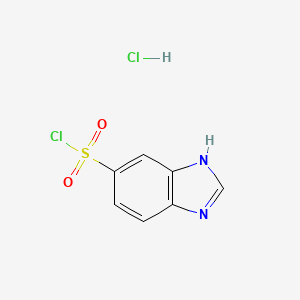
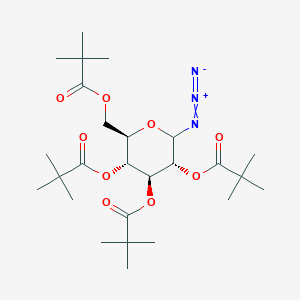

![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
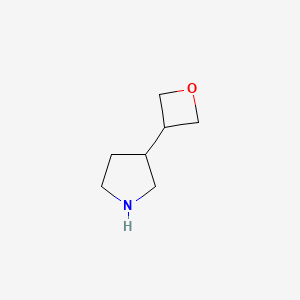
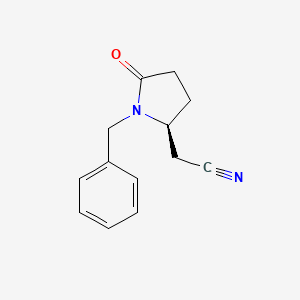
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)
![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1403763.png)
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)
